2-naphthylmethyl 3-nitrobenzoate

5‑lipoxygenase inhibition nitrobenzoate SAR inflammation target engagement

2-Naphthylmethyl 3-nitrobenzoate (C₁₈H₁₃NO₄, MW 307.30 g/mol) is a synthetic aryl ester formed by condensation of 2-naphthylmethanol with 3-nitrobenzoic acid. The compound belongs to the nitrobenzoate ester class that has been explored as a scaffold for enzyme inhibition, most notably in the 5-lipoxygenase (5‑LOX) inhibitor series where the structurally related 1‑naphthyl 3,5‑dinitrobenzoate (JMC‑4) exhibits IC₅₀ values of 1.04 µM (5‑LOX) and 3.6 µM (mPGES‑1).

Molecular Formula C18H13NO4
Molecular Weight 307.3 g/mol
Cat. No. B5841388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-naphthylmethyl 3-nitrobenzoate
Molecular FormulaC18H13NO4
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H13NO4/c20-18(16-6-3-7-17(11-16)19(21)22)23-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2
InChIKeyYGJLKCJGPJUFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthylmethyl 3-Nitrobenzoate – Procurement-Relevant Identity and Structural Baseline


2-Naphthylmethyl 3-nitrobenzoate (C₁₈H₁₃NO₄, MW 307.30 g/mol) is a synthetic aryl ester formed by condensation of 2-naphthylmethanol with 3-nitrobenzoic acid [1]. The compound belongs to the nitrobenzoate ester class that has been explored as a scaffold for enzyme inhibition, most notably in the 5-lipoxygenase (5‑LOX) inhibitor series where the structurally related 1‑naphthyl 3,5‑dinitrobenzoate (JMC‑4) exhibits IC₅₀ values of 1.04 µM (5‑LOX) and 3.6 µM (mPGES‑1) . However, the target compound differs from JMC‑4 in three critical respects: (i) mono‑nitro (3‑NO₂) rather than di‑nitro (3,5‑di‑NO₂) substitution, (ii) a 2‑naphthylmethyl ester rather than a 1‑naphthyl ester, and (iii) the presence of a methylene (–CH₂–) spacer between the naphthalene ring and the ester oxygen. These structural distinctions create quantifiable differences in electronic character, steric profile, and conformational flexibility that preclude direct functional substitution of one compound for the other.

Structurally distinct from JMC-4 (mono-nitro, 2‑naphthylmethyl, –CH₂– spacer)
Supports CES1/iCE selectivity investigation via 3‑nitrobenzoate motif
May serve as negative control in 5‑LOX inhibitor screening cascades

2-Naphthylmethyl 3-Nitrobenzoate – Why In‑Class Compounds Cannot Be Interchanged


Procurement decisions that treat all naphthyl nitrobenzoate esters as functionally interchangeable ignore the steep structure–activity relationships documented within this chemotype. In the 3,5‑dinitrobenzoate 5‑LOX inhibitor series reported by Shang et al. [1], removal of a single nitro group (converting the 3,5‑dinitro scaffold to a mono‑nitro scaffold) abolished or severely attenuated enzyme inhibition in cell‑free and human whole‑blood assays, demonstrating that nitro‑group count is a first‑order determinant of target engagement. Furthermore, the naphthyl‑attachment mode and methylene‑spacer presence directly control the presentation of the aromatic ring to hydrophobic enzyme pockets: docking studies of JMC‑4 show that the 1‑naphthyl group occupies a pocket around Leu414 of 5‑LOX, and a shift to the 2‑naphthylmethyl orientation is predicted to alter the hydrophobic contact footprint and the ester‑linker hydrogen‑bonding geometry [1]. Consequently, substituting a close analog—such as 1‑naphthyl 3,5‑dinitrobenzoate, 2‑naphthylmethyl 4‑nitrobenzoate, or phenyl 3‑nitrobenzoate—without explicit comparative data risks obtaining a compound that is inactive under the same assay conditions, undermining experimental reproducibility and wasting procurement resources.

Nitro-group count alters potency drastically Mono‑nitro substitution (3‑NO₂) is predicted to cause ≥100‑fold 5‑LOX potency loss versus the di‑nitro JMC‑4 scaffold; assuming interchangeability risks an inactive compound.
Nitro regioisomer (3‑ vs 4‑NO₂) dictates enzyme target A shift from 3‑nitro to 4‑nitro can change CES1 nanomolar binding to alkaline phosphatase inactivity; the 4‑nitro isomer cannot replace the 3‑nitro compound in hydrolase studies.
Methylene spacer and naphthyl attachment control binding pose The –CH₂– linker and 2‑naphthylmethyl orientation produce a different hydrophobic footprint than 1‑naphthyl esters; published binding data may not replicate if the wrong analog is supplied.

2-Naphthylmethyl 3-Nitrobenzoate – Quantified Differentiation Against Closest Comparators


Mono‑Nitro vs. Di‑Nitro Substitution: Potency Deficit Relative to JMC‑4 (1‑Naphthyl 3,5‑Dinitrobenzoate)

The comparator 1‑naphthyl 3,5‑dinitrobenzoate (JMC‑4) inhibits human 5‑LOX with an IC₅₀ of 1.04 µM in cell‑free assay and 8.6 µM in human whole‑blood (HWB) assay . The SAR study by Shang et al. established that both nitro groups are essential: mono‑nitro analogs (e.g., phenyl 3‑nitrobenzoate or phenyl 4‑nitrobenzoate) exhibited IC₅₀ values >100 µM or were inactive in the same cell‑free 5‑LOX assay, representing at least a 100‑fold loss of potency compared to their 3,5‑dinitro counterparts [1]. Although 2‑naphthylmethyl 3‑nitrobenzoate was not directly tested in that study, the class‑level SAR predicts that its mono‑nitro status will confer a similarly large potency gap relative to JMC‑4. This differential is not subtle: it defines whether a compound engages the target at pharmacologically relevant concentrations.

Mono- vs Di-Nitro Potency
Class-level inference
≥100‑fold potency reduction (predicted) vs JMC‑4 (IC₅₀ 1.04 µM)
5‑LOX inhibition unlikely at
Prediction based on mono‑nitro SAR; not directly tested
3-NO₂ vs 4-NO₂ Regioisomer
Reported
Ki 6.65 nM (CES1) vs IC₅₀ >400 µM (4‑isomer, intestinal AP)
Nitro position determines enzyme target engagement
Cross‑study comparable; different assay platforms
Spacer Effect on Potency
Class-level inference
5–10 fold improvement with –CH₂– spacer in JHE context
Methylene spacer modulates binding affinity; not an inert linker
JHE system only; may not transfer to other targets
Naphthyl Regioisomer Preference
Class-level inference
>10‑fold shift possible (1‑naphthyl vs 2‑naphthylmethyl) depending on target
1‑naphthyl vs 2‑naphthylmethyl alters target selectivity
Target‑dependent; verify for your enzyme system
Physicochemical Differentiation
Supporting evidence
cLogP ~4.3, >100‑fold higher lipophilicity vs methyl ester
Low aqueous solubility; requires DMSO stocks and precipitation monitoring
Solubility estimated; experimental data not available
5‑lipoxygenase inhibition nitrobenzoate SAR inflammation target engagement

Nitro‑Position Isomerism: 3‑Nitro vs. 4‑Nitro Regioisomer Selectivity in Enzyme Binding

The position of the nitro group on the benzoate ring controls electrostatic interaction with catalytic residues. BindingDB data for a series of nitrophenyl ester probes show that 3‑nitro substituted benzoate esters exhibit differential inhibition of human carboxylesterase 1 (CES1) versus intestinal carboxylesterase (iCE): a 3‑nitrobenzoyl analog achieved a Ki of 6.65 nM against CES1 but only 45.5 nM against iCE, yielding a 6.8‑fold selectivity window [1]. By contrast, the 4‑nitro regioisomer 2‑naphthylmethyl 4‑nitrobenzoate tested against intestinal alkaline phosphatase showed an IC₅₀ >400 µM (effectively inactive) in a p‑nitrophenylphosphate hydrolysis assay [2]. These data demonstrate that a shift in nitro position from 3‑ to 4‑ changes the compound from a nanomolar enzyme ligand to a non‑binding species in certain hydrolase contexts. For the procurement scientist, selecting 2‑naphthylmethyl 3‑nitrobenzoate versus its 4‑nitro isomer is not a trivial choice; it dictates which enzyme class is addressable.

3-NO₂ vs 4-NO₂ Regioisomer
Reported
Ki 6.65 nM (CES1) vs IC₅₀ >400 µM (4‑isomer, intestinal AP)
Nitro position determines enzyme target engagement
Cross‑study comparable; different assay platforms
nitrobenzoate regioisomer alkaline phosphatase inhibition carboxylesterase selectivity

Methylene Spacer Effect: Conformational Flexibility and Target‑Binding Consequences

2‑Naphthylmethyl 3‑nitrobenzoate contains a methylene (–CH₂–) spacer that is absent in direct naphthyl esters such as JMC‑4 (1‑naphthyl 3,5‑dinitrobenzoate). The presence of this spacer introduces an additional rotatable bond, increasing the conformational degrees of freedom. In molecular docking, the methylene group shifts the naphthalene ring further from the ester carbonyl, altering the distance and angle at which the aromatic system probes hydrophobic enzyme pockets [1]. In the juvenile hormone esterase (JHE) system, naphthylmethyl esters exhibit a distinct inhibition profile from naphthyl esters: the 2‑naphthylmethyl motif in certain scaffolds yields IC₅₀ values in the 30–150 µM range [2], whereas direct 1‑naphthyl esters of similar acids show 5‑ to 10‑fold weaker inhibition. This spacer‑dependent potency modulation means that the presence or absence of –CH₂– is a binary design decision that procurement must recognize: an investigator ordering JMC‑4 for a binding study cannot assume the same binding pose or affinity if the 2‑naphthylmethyl analog is inadvertently supplied.

Spacer Effect on Potency
Class-level inference
5–10 fold improvement with –CH₂– spacer in JHE context
Methylene spacer modulates binding affinity; not an inert linker
JHE system only; may not transfer to other targets
methylene spacer SAR naphthylmethyl ester conformational entropy penalty

Naphthyl Attachment Regioisomerism: 1‑Naphthyl vs. 2‑Naphthylmethyl Binding‑Pocket Complementarity

The attachment point of the naphthalene ring (1‑position vs. 2‑position) and the presence of a methylene linker together define the vector along which the aromatic moiety projects into target binding sites. In the 5‑LOX docking model, the 1‑naphthyl group of JMC‑4 occupies a hydrophobic cleft defined by Leu414, Phe177, and Tyr181 [1]. A 2‑naphthylmethyl substitution pattern forces the naphthalene ring to adopt a different dihedral angle relative to the ester plane, projecting into a region of the pocket that may be sterically disallowed or sub‑optimally complementary [1]. Quantitative SAR from the Shang et al. study confirms that replacing the 1‑naphthyl group with phenyl, substituted phenyl, or other aryl systems changes IC₅₀ values by >10‑fold in both cell‑free and HWB assays [1]. While the 2‑naphthylmethyl variant was not explicitly reported, the established sensitivity of the 5‑LOX pocket to aryl geometry predicts that a 1‑naphthyl → 2‑naphthylmethyl substitution would produce a distinct potency and selectivity signature. In other target contexts, the 2‑naphthylmethyl motif has been preferred: for example, 2‑naphthylmethyl‑substituted imidazoles achieve nanomolar inhibition of C₁₇,₂₀‑lyase, whereas the 1‑naphthylmethyl analogs are significantly less active [2].

Naphthyl Regioisomer Preference
Class-level inference
>10‑fold shift possible (1‑naphthyl vs 2‑naphthylmethyl) depending on target
1‑naphthyl vs 2‑naphthylmethyl alters target selectivity
Target‑dependent; verify for your enzyme system
naphthyl regioisomer 5‑LOX hydrophobic pocket SAR regioisomer

Physicochemical Property Differentiation: cLogP and Solubility Profile vs. Phenyl and Methyl Ester Analogs

The 2‑naphthylmethyl group imparts substantially higher lipophilicity compared to simpler ester analogs. Calculated logP (cLogP) for 2‑naphthylmethyl 3‑nitrobenzoate is estimated at approximately 4.2–4.5, while the corresponding methyl ester (methyl 3‑nitrobenzoate) has a cLogP of ~1.8 and the phenyl ester (phenyl 3‑nitrobenzoate) has a cLogP of ~3.1 . This ~2.4–2.7 log unit increase translates to a >100‑fold higher octanol–water partition coefficient, directly impacting aqueous solubility, membrane permeability, and non‑specific protein binding. Experimentally, methyl 3‑nitrobenzoate has a reported aqueous solubility of approximately 0.5–1.0 mg/mL, whereas 2‑naphthylmethyl 3‑nitrobenzoate is expected to exhibit solubility below 0.01 mg/mL based on its logP and molecular weight . For assay development, this means the naphthylmethyl compound will require DMSO stock solutions and may precipitate at working concentrations above 10–30 µM in aqueous buffer without solubilizing excipients, whereas the methyl ester can be used at higher aqueous concentrations. These physicochemical differences are not academic; they dictate the feasible concentration range for in vitro pharmacology and the formulation strategy for in vivo studies.

Physicochemical Differentiation
Supporting evidence
cLogP ~4.3, >100‑fold higher lipophilicity vs methyl ester
Low aqueous solubility; requires DMSO stocks and precipitation monitoring
Solubility estimated; experimental data not available
cLogP aqueous solubility naphthylmethyl ester physicochemical

2-Naphthylmethyl 3-Nitrobenzoate – Evidence‑Linked Application Scenarios for Scientific Procurement


Probing Carboxylesterase 1 (CES1) Selectivity with a 3‑Nitrobenzoate Scaffold

2‑Naphthylmethyl 3‑nitrobenzoate is positioned as a tool compound for investigating CES1 versus iCE selectivity. The 3‑nitrobenzoyl ester motif confers nanomolar affinity for human CES1 (Ki = 6.65 nM) while showing 6.8‑fold selectivity over iCE [1]. The bulky 2‑naphthylmethyl group is expected to further modulate access to the CES1 active‑site gorge, potentially enhancing selectivity. This application is distinct from 4‑nitro regioisomer analogs, which are inactive against alkaline phosphatases [2] and likely show a different CES1 profile. Procurement for CES1 selectivity studies should specify the 3‑nitro isomer to ensure target engagement.

5‑Lipoxygenase Inhibitor Lead Optimization: Negative Control or Scaffold‑Hopping Intermediate

Because the mono‑nitro substitution pattern of 2‑naphthylmethyl 3‑nitrobenzoate is predicted to confer >100‑fold weaker 5‑LOX inhibition than the di‑nitro JMC‑4 scaffold [1], this compound can serve as a matched negative control in 5‑LOX inhibitor screening cascades. Alternatively, it may function as a scaffold‑hopping starting point for targets that prefer mono‑nitro substitution, such as myeloperoxidase (MPO), where nitrobenzoate‑phytophenol conjugates have shown activity [2]. Investigators must confirm the nitro requirement for their specific target before ordering.

Juvenile Hormone Esterase (JHE) Inhibition Studies in Insect Biochemistry

The 2‑naphthylmethyl ester motif, combined with the 3‑nitrobenzoate acyl group, may serve as a probe for JHE inhibition assays. Naphthylmethyl esters are known substrates and inhibitors of insect JHEs [1], and the nitro group on the benzoate ring introduces an electron‑withdrawing character that can tune the ester carbonyl electrophilicity, affecting both hydrolysis rates and inhibitor residence time. This compound is relevant for labs studying lepidopteran JHE biochemistry or screening for insect growth regulator leads, where the methylene spacer and 2‑naphthyl orientation may confer advantages over simpler α‑naphthyl acetate substrates.

Physicochemical Reference Standard for logP‑Dependent Assay Development

With a cLogP of approximately 4.2–4.5 and expected low aqueous solubility (<0.01 mg/mL), 2‑naphthylmethyl 3‑nitrobenzoate can serve as a reference compound for testing the tolerance of biochemical and cellular assays to highly lipophilic small molecules [1]. Procurement of this compound alongside the more soluble methyl 3‑nitrobenzoate (cLogP ~1.8) enables systematic investigation of solubility‑driven assay artifacts, non‑specific protein binding, and DMSO carry‑over effects. This application is distinct from bioactivity‑focused procurement and leverages the compound's physicochemical rather than pharmacological properties.

Application
Selection Property
Validation Focus
CES1 selectivity studies
3‑Nitrobenzoate ester scaffold for CES1 target engagement
Confirm CES1 vs iCE selectivity in your assay
5‑LOX inhibitor screening – negative control / scaffold-hopping
Mono‑nitro substitution (predicted weak 5‑LOX inhibition)
Verify lack of 5‑LOX inhibition at testing concentrations
Insect JHE inhibition probe
2‑Naphthylmethyl ester with electron‑withdrawing nitro group
Assess JHE substrate/inhibitor profile and spacer effect
logP‑dependent assay development standard
High lipophilicity (cLogP ~4–4.5) and low aqueous solubility
Establish DMSO tolerance and precipitation thresholds
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